molecular formula C24H27FN2O2 B12541787 {4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone CAS No. 143288-07-7

{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone

Cat. No.: B12541787
CAS No.: 143288-07-7
M. Wt: 394.5 g/mol
InChI Key: KNXAAYZAEWQETH-UHFFFAOYSA-N
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Description

{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone is a complex organic compound that features a piperidine ring substituted with a fluorobenzoyl group

Preparation Methods

The synthesis of {4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of benzoyl cyanide with 4-piperidinamine under controlled conditions . This reaction forms the core structure, which is then further functionalized to introduce the fluorobenzoyl group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohol derivatives.

    Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOCH3). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone involves its interaction with specific molecular targets. The fluorobenzoyl group is known to enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The piperidine ring provides structural stability and influences the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives such as:

Compared to these compounds, {4-[4-(4-Fluorobenzoyl)piperidin-1-yl]phenyl}(piperidin-4-yl)methanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

143288-07-7

Molecular Formula

C24H27FN2O2

Molecular Weight

394.5 g/mol

IUPAC Name

[4-[4-(4-fluorobenzoyl)piperidin-1-yl]phenyl]-piperidin-4-ylmethanone

InChI

InChI=1S/C24H27FN2O2/c25-21-5-1-17(2-6-21)24(29)20-11-15-27(16-12-20)22-7-3-18(4-8-22)23(28)19-9-13-26-14-10-19/h1-8,19-20,26H,9-16H2

InChI Key

KNXAAYZAEWQETH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)N3CCC(CC3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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